BenchChemオンラインストアへようこそ!

Furo[2,3-c]pyridine-2-carbaldehyde

Medicinal Chemistry Drug Discovery HIV-1 Reverse Transcriptase

Furo[2,3-c]pyridine-2-carbaldehyde is a heteroaromatic aldehyde composed of a furan ring fused to a pyridine ring in a [2,3-c] orientation, with a reactive formyl group at the 2-position (C8H5NO2, MW 147.13 g/mol). This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and heterocyclic synthesis, owing to its fused bicyclic scaffold and aldehyde functionality.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 112372-06-2
Cat. No. B039303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-c]pyridine-2-carbaldehyde
CAS112372-06-2
SynonymsFuro[2,3-c]pyridine-2-carboxaldehyde (9CI)
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C=C(O2)C=O
InChIInChI=1S/C8H5NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-5H
InChIKeyKKUIVASBGOEYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-c]pyridine-2-carbaldehyde (CAS 112372-06-2): Core Attributes and Procurement Baseline


Furo[2,3-c]pyridine-2-carbaldehyde is a heteroaromatic aldehyde composed of a furan ring fused to a pyridine ring in a [2,3-c] orientation, with a reactive formyl group at the 2-position (C8H5NO2, MW 147.13 g/mol) [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and heterocyclic synthesis, owing to its fused bicyclic scaffold and aldehyde functionality [2]. Its molecular properties include a computed LogP of 1.64 and a predicted pKa of 2.96 ± 0.40 . The compound is commercially available from multiple suppliers with typical purity specifications ranging from 95% to 98% .

Why Generic Substitution of Furo[2,3-c]pyridine-2-carbaldehyde Fails: A Scientific and Procurement Rationale


The substitution of furo[2,3-c]pyridine-2-carbaldehyde with a structurally similar analog introduces quantifiable risks of synthetic failure and biological inactivity. The [2,3-c] ring fusion pattern imparts a unique electronic and steric environment that is not interchangeable with other regioisomers such as furo[3,2-c]pyridine-2-carbaldehyde [1]. In medicinal chemistry campaigns, the furo[2,3-c]pyridine scaffold is a proven privileged structure embedded in drug candidates including PNU-142721 (HIV-1 non-nucleoside reverse transcriptase inhibitor) and PHA-543,613 (α7 nAChR agonist) [2]; replacement with a [3,2-c] isomer would alter the spatial arrangement of heteroatoms and disrupt established structure-activity relationships [3]. Furthermore, the aldehyde group at the 2-position provides a defined synthetic handle for regioselective functionalization; analogs lacking this aldehyde or bearing it at different positions cannot participate in the same metalation and cross-coupling protocols described in the literature [4]. Procurement of a structurally similar but functionally distinct analog thus compromises both synthetic reproducibility and biological relevance.

Quantitative Evidence Guide for Furo[2,3-c]pyridine-2-carbaldehyde Differentiation


Furo[2,3-c]pyridine-2-carbaldehyde: A Validated Scaffold in Clinical-Stage Drug Candidates

The furo[2,3-c]pyridine core scaffold is embedded in PNU-142721, a clinical-stage HIV-1 non-nucleoside reverse transcriptase inhibitor with documented antiviral efficacy [1]. In contrast, the regioisomeric furo[3,2-c]pyridine scaffold is associated with different therapeutic targets, including kinase inhibition, and has not yielded the same clinically validated antiviral profile [2]. This scaffold-level differentiation provides a compelling reason for selecting the [2,3-c] isomer in antiviral drug discovery programs.

Medicinal Chemistry Drug Discovery HIV-1 Reverse Transcriptase

Furo[2,3-c]pyridine-2-carbaldehyde in Toll-like Receptor 8 (TLR8) Modulator SAR

A focused library of 2,3-diamino-furo[2,3-c]pyridines, synthesized from furo[2,3-c]pyridine-2-carbaldehyde, revealed a distinct structure-activity relationship (SAR) at the C2 position for TLR8-dependent NF-κB activation [1]. In human PBMCs, none of the tested furo[2,3-c]pyridines induced proinflammatory cytokines (e.g., TNF-α, IL-6), while upregulating chemokine ligands [1]. This selective immunomodulatory profile contrasts with imidazoquinoline TLR7/8 agonists, which typically induce robust proinflammatory cytokine release, and underscores the value of the furo[2,3-c]pyridine core for developing adjuvants with potentially reduced reactogenicity [2].

Immunology TLR8 Agonism Vaccine Adjuvants

Regioselective Metalation: A Synthetic Differentiator of Furo[2,3-c]pyridine-2-carbaldehyde

Fort and co-workers established a toolbox for successive regioselective lithiations of the furo[2,3-c]pyridine core using n-BuLi and the [n-BuLi/LiDMAE] superbase, enabling predictable functionalization at distinct positions (C2 and C7) [1]. These lithiated intermediates were subsequently engaged in Pd- or Ni-catalyzed coupling reactions to yield 2,2′- and 7,7′-bifuro[2,3-c]pyridine ligands [1]. This well-characterized regioselectivity profile is specific to the [2,3-c] isomer; the [3,2-c] isomer exhibits a different metalation pattern due to altered heteroatom arrangement, complicating its use as a direct substitute in synthetic sequences [2].

Synthetic Methodology Regioselective Lithiation Cross-Coupling

Furo[2,3-c]pyridine-2-carbaldehyde as a Precursor to GPR119 and nAChR Modulators

Furo[2,3-c]pyridine-2-carbaldehyde serves as a key synthetic intermediate for two distinct therapeutic classes: GPR119 agonists for metabolic disorders and α7 nAChR agonists for cognitive deficits. Patents describe the synthesis of 2,3-dihydro-furo[2,3-c]pyridines from this aldehyde, which act as GPR119 modulators [1]. In parallel, it is a precursor to PHA-543,613, a selective α7 nAChR agonist with a reported Ki of 8.8 nM and good oral bioavailability [2]. The furo[3,2-c] isomer is not cited as a key intermediate for these specific clinical candidates, highlighting the unique synthetic utility of the [2,3-c] scaffold in these therapeutic areas.

GPCR Modulation Diabetes Cognitive Disorders

Computational Reactivity Profile of Furo[3,2-c]pyridine-2-carbaldehyde Provides a Benchmark for the [2,3-c] Isomer

A detailed DFT and molecular docking study on furo[3,2-c]pyridine-2-carbaldehyde provided computed electronic properties including HOMO/LUMO energy gap, electrostatic potential (ESP) maps, and antiviral docking scores against Machupo and Marburg viruses [1]. While this data pertains to the [3,2-c] isomer, it establishes a computational benchmark. The [2,3-c] isomer, due to its distinct ring fusion, is expected to exhibit altered frontier orbital energies and different binding poses, which may confer advantages in specific drug design contexts. However, direct computational or experimental data for the [2,3-c] isomer remains to be reported.

Computational Chemistry DFT Molecular Docking

Optimal Research and Industrial Application Scenarios for Furo[2,3-c]pyridine-2-carbaldehyde


Antiviral Drug Discovery: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Furo[2,3-c]pyridine-2-carbaldehyde is the optimal building block for medicinal chemistry programs targeting HIV-1 NNRTIs, based on its presence in the clinical candidate PNU-142721. The [2,3-c] scaffold has demonstrated validated antiviral activity in this target class, whereas the [3,2-c] isomer is primarily associated with kinase inhibition and lacks this specific antiviral precedent [1].

Vaccine Adjuvant Development: TLR8 Agonists with Reduced Reactogenicity

Researchers developing novel vaccine adjuvants should prioritize this compound to access the 2,3-diamino-furo[2,3-c]pyridine chemotype. This class has been shown to activate TLR8 signaling without inducing proinflammatory cytokines in human PBMCs, a favorable profile for minimizing local and systemic reactogenicity [1].

Synthetic Methodology: Regioselective Functionalization of Fused Heterocycles

This compound is the recommended starting material for synthetic chemists requiring predictable regioselective functionalization of a furopyridine core. The well-documented toolbox for successive lithiations at C2 and C7 enables efficient synthesis of polysubstituted derivatives and bifuropyridine ligands via Pd- or Ni-catalyzed cross-couplings [1].

Neuroscience and Metabolic Drug Discovery: α7 nAChR and GPR119 Modulation

This aldehyde is a key intermediate for synthesizing PHA-543,613, a potent α7 nAChR agonist (Ki = 8.8 nM) with brain-penetrant properties, and for generating GPR119 modulators. Procurement is justified for programs focused on cognitive disorders, schizophrenia, or type 2 diabetes where these targets are implicated [1].

Quote Request

Request a Quote for Furo[2,3-c]pyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.